1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a heptyl group at the nitrogen atom and a hydroxyl group at the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with heptyl halides under basic conditions. A common method includes the use of sodium hydride as a base and heptyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups using appropriate halides and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: 1-Heptyl-4-oxopyrrolidine-2-carboxylic acid.
Reduction: this compound.
Substitution: Various alkyl or aryl substituted pyrrolidine derivatives.
Scientific Research Applications
1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The heptyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Heptyl-4-oxopyrrolidine-2-carboxylic acid: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-Heptyl-4-methoxypyrrolidine-2-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
1-Heptyl-4-aminopyrrolidine-2-carboxylic acid: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a heptyl group and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C12H23NO3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-13-9-10(14)8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16) |
InChI Key |
QWMDYNIEGNYUSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1CC(CC1C(=O)O)O |
Origin of Product |
United States |
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